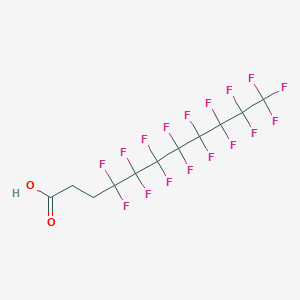

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid

Description

Classification and Position Within Per- and Polyfluoroalkyl Substances (PFAS)

The PFAS family encompasses thousands of synthetic chemicals that can be broadly categorized into two primary classes: polymers and nonpolymers. Within the nonpolymer class, compounds are further divided into perfluoroalkyl substances and polyfluoroalkyl substances. This compound belongs to the polyfluoroalkyl substances subclass, which is defined as aliphatic substances where all hydrogen atoms attached to at least one (but not all) carbon atoms have been replaced by fluorine atoms, in such a manner that they contain the perfluoroalkyl moiety CₙF₂ₙ₊₁–.

More specifically, this compound is classified as an 8:3 Fluorotelomer carboxylic acid according to the EPA Registry Name. The notation "8:3" indicates the structure contains 8 perfluorinated carbon atoms and 3 non-fluorinated carbon atoms, providing a standardized way to describe its molecular architecture. Within the hierarchy of PFAS classification, this compound falls under the polyfluoroalkyl substances branch and further within the fluorotelomer-based substances category, as depicted in the following classification table:

| PFAS Main Category | Subcategory | Specific Class | Example Compound |

|---|---|---|---|

| Nonpolymers | Polyfluoroalkyl Substances | Fluorotelomer-based substances | This compound (8:3 Fluorotelomer carboxylic acid) |

The fluorotelomer structure of this compound is significant because it influences its environmental fate and transformation pathways. Unlike perfluoroalkyl acids (PFAAs) which are considered terminal degradation products, fluorotelomer-based substances can degrade in the environment to form persistent PFAAs, potentially contributing to the environmental burden of these concerning compounds.

Historical Development and Scientific Discovery

The history of this compound is embedded within the broader development of PFAS chemicals, which began in the 1940s. While specific information on the discovery and initial synthesis of this particular compound is limited in available literature, it represents part of the second-generation PFAS chemistry that evolved as manufacturers sought alternatives to longer-chain fully fluorinated compounds.

The development of fluorotelomer chemistry, which enabled the creation of compounds like this compound, was a significant advancement in fluorochemistry. This synthetic approach allowed for the creation of partially fluorinated compounds with specific functional groups, expanding the range of applications for fluorinated substances while attempting to address some of the environmental concerns associated with fully perfluorinated compounds.

Based on PubChem data, the compound was first registered in chemical databases in 2005, with the most recent modifications to its record occurring in May 2025. This timeline suggests ongoing research interest and regulatory attention to this compound. The creation date in chemical databases, however, likely postdates the actual synthesis and commercial use of the compound, as regulatory attention to PFAS has intensified only in recent decades.

Nomenclature and Structural Identification Systems

The nomenclature of this compound exemplifies the complexity of PFAS naming conventions. This compound is known by several names in scientific literature and regulatory contexts, each highlighting different aspects of its chemical structure:

- IUPAC Name : this compound

- Common Name : 2H,2H,3H,3H-Perfluoroundecanoic acid

- Functional Description : 3-Perfluorooctylpropionic acid

- EPA Registry Name : 8:3 Fluorotelomer carboxylic acid

- Simplified Name : Heptadecafluoroundecanoic acid

Modern chemical identification systems provide standardized ways to represent the structure:

| Identification System | Code |

|---|---|

| InChI | InChI=1S/C11H5F17O2/c12-4(13,2-1-3(29)30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2,(H,29,30) |

| InChIKey | JZRCRCFPVAXHHQ-UHFFFAOYSA-N |

| Canonical SMILES | O=C(O)CCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |

| EINECS | 252-108-4 |

| CAS Registry Number | 34598-33-9 |

These identification systems enable precise communication about the compound across scientific disciplines and regulatory frameworks. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations provide machine-readable representations of the chemical structure that can be used for database searches, computational modeling, and structure-property relationship studies. The CAS Registry Number serves as a unique identifier in chemical databases and regulatory documents, facilitating accurate tracking and reference to this specific compound.

Significance in Environmental and Biological Research

This compound has gained significance in environmental and biological research due to its structural relationship to other PFAS compounds and its potential environmental persistence. Like other PFAS, this compound features strong carbon-fluorine bonds that contribute to its resistance to environmental degradation, raising concerns about bioaccumulation and long-term environmental impacts.

The compound's structure, with both fluorinated and non-fluorinated segments, is particularly relevant to understanding PFAS transformation pathways in the environment. As a fluorotelomer-based substance, it may serve as a precursor that can degrade to form persistent perfluoroalkyl acids (PFAAs), which are terminal degradation products with known environmental persistence. This transformation potential makes this compound relevant to research on PFAS environmental fate and transport.

In biological research, fluorotelomer carboxylic acids like this compound are studied for their potential toxicological effects. While specific toxicity data for this compound is limited in the available literature, related compounds have been associated with liver toxicity and developmental effects in laboratory animals. For instance, PFUnDA, a structurally related compound, has been shown to cause hepatic and developmental toxicity in laboratory animals and has been linked to potential effects on pancreatic function related to diabetes in susceptible mouse strains.

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F17O2/c12-4(13,2-1-3(29)30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRCRCFPVAXHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188165 | |

| Record name | 8:3 Fluorotelomer carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34598-33-9 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34598-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034598339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8:3 Fluorotelomer carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Integration into Peptide Amphiphile Design

HFU is frequently employed as a hydrophobic tail in peptide amphiphiles (PAs), which self-assemble into nanostructures for biomedical applications. The synthesis of HFU-containing PAs follows a standardized Fmoc (9-fluorenylmethoxycarbonyl) SPPS protocol on functionalized resins. Key steps include:

-

Resin Functionalization :

Fmoc-Glu(OtBu)-Alko resin serves as the solid support. The glutamic acid residue provides a carboxyl group for subsequent coupling reactions. -

Amino Acid Coupling :

A mixture of Fmoc-amino acids, hexafluorophosphate benzotriazole tetramethyl uronium (HBTU), hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIEA) in dimethylformamide (DMF) facilitates iterative coupling cycles. Each amino acid is added sequentially over 1 hour at room temperature. -

HFU Incorporation :

After peptide chain assembly, HFU is attached as the hydrophobic tail using 4 equivalents of the acid relative to reactive resin sites. This step ensures the amphiphilic character of the final PA. -

Cleavage and Deprotection :

The PA is cleaved from the resin using a trifluoroacetic acid (TFA)/triisopropylsilane/water mixture (95:2.5:2.5 v/v/v) for 1.5 hours. Subsequent ether precipitation yields the crude product. -

Purification :

High-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient (0.1% ammonia) achieves >95% purity. Lyophilization stabilizes the final product for storage.

Table 1: Reagents and Conditions for HFU-Based PA Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin Activation | Fmoc-Glu(OtBu)-Alko resin, DMF | Solid-phase support |

| Amino Acid Coupling | Fmoc-amino acid, HBTU, HOBt, DIEA (3:3:3:6 eq.), 1 h, RT | Peptide chain elongation |

| HFU Attachment | 4 eq. HFU, DMF, 1 h, RT | Hydrophobic tail incorporation |

| Cleavage | TFA/triisopropylsilane/water (95:2.5:2.5), 1.5 h | Resin separation and side-chain deprotection |

| Purification | HPLC (InertSustain C18 column), water/acetonitrile + 0.1% NH₃ gradient | Isolation of pure PA |

Analytical Characterization of HFU-Containing Compounds

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of HFU-PAs reveals distinct retention times proportional to their hydrophobicity. For example, HFU-functionalized PAs elute later than non-fluorinated analogs due to stronger interactions with the C18 stationary phase.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

MALDI-TOF mass spectrometry confirms molecular weights aligned with theoretical values. HFU-PAs exhibit peaks corresponding to ⁺ ions, with deviations <0.1% from expected masses.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra of HFU-PAs show characteristic stretches:

Industrial and Regulatory Context

HFU falls under the EU’s POPs Regulation (Annex I) due to its persistence and bioaccumulation potential . Industrial-scale production likely involves telomerization of tetrafluoroethylene followed by oxidation, though detailed protocols are proprietary.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide or potassium hydroxide, which facilitate the deprotonation of the carboxyl group, making it more reactive. The reactions are typically carried out under controlled temperatures to prevent the decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with alcohols can produce esters, while reactions with amines can yield amides.

Scientific Research Applications

Material Science

Fluorinated Polymers and Coatings

HFUDA is used in the synthesis of fluorinated polymers due to its hydrophobic and oleophobic characteristics. These properties are essential for creating surfaces that repel water and oils. The compound can be incorporated into coatings to enhance durability and resistance to chemical degradation .

Supramolecular Chemistry

In supramolecular engineering, HFUDA serves as a building block for creating amphiphilic structures that can self-assemble in aqueous environments. Studies have shown that the incorporation of HFUDA into amphiphiles can significantly alter their aggregation behavior and stability . This feature is particularly useful in developing new materials for drug delivery systems and nanotechnology applications.

Biochemical Applications

Peptide Transport Studies

Research has demonstrated that HFUDA can be utilized in studying peptide transport pathways. Its unique structure allows for effective monitoring of peptide interactions within biological systems. This application is crucial for understanding cellular uptake mechanisms of therapeutic peptides .

Labeling Reagents in Proteomics

HFUDA is also employed as a labeling reagent in proteomic studies. It facilitates the selective tagging of proteins and peptides due to its low non-specific binding characteristics. This property enhances the accuracy of mass spectrometry analyses by reducing background interference .

Environmental Applications

Environmental Testing Standards

HFUDA has been included in various environmental testing protocols due to its persistence and potential ecological impacts. It is monitored as part of regulatory frameworks aimed at assessing the presence of per- and polyfluoroalkyl substances (PFAS) in environmental samples . Its detection helps in evaluating contamination levels and informing remediation strategies.

Table 1: Summary of Applications and Findings

Mechanism of Action

The mechanism by which 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid exerts its effects is primarily through its interaction with lipid membranes. The compound’s fluorinated tail integrates into lipid bilayers, altering their properties and affecting membrane-associated processes. This can impact various molecular targets and pathways, including those involved in cell signaling and transport.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Shorter-Chain Perfluorinated Carboxylic Acids

a) 4,4,5,5,6,6,6-Heptafluorohexanoic Acid (CAS 356-02-5)

- However, shorter chains exhibit higher water solubility and mobility in environmental matrices .

- Regulatory Status : Shorter-chain PFAS like this are increasingly replacing longer-chain analogs due to regulatory restrictions on persistent pollutants .

b) 4,4,5,5,5-Pentafluoropentanoic Acid (CAS 3637-31-8)

Longer-Chain and Fully Fluorinated Analogs

a) Henicosafluoroundecanoic Acid (PFUdA) (CAS 2058-94-8)

- Structure : C₁₁HF₂₁O₂; fully fluorinated except for the carboxylic acid group.

- Properties : Higher molecular weight (564.09 g/mol) and 21 fluorine atoms enhance environmental persistence and bioaccumulation . PFUdA is classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to its toxicity and persistence .

- Applications : Primarily used in industrial coatings and surfactants, but phased out in many regions due to regulatory pressures .

b) Perfluorohexadecanoic Acid (PFHxDA) (CAS 67905-19-5)

Functionalized Derivatives

a) Ammonium Salt of Octadecafluoro-9-(trifluoromethyl)decanoic Acid (CAS 3658-63-7)

- Structure : C₁₁HF₂₁O₂·H₃N; ammonium counterion enhances water solubility.

- Properties : Used in aqueous formulations (e.g., firefighting foams), whereas the target compound’s free acid form is preferred in organic solvents .

b) Potassium Salt of Heptadecafluoroundecanoic Acid (CAS 83310-58-1)

Key Comparative Data

| Property | Target Compound | PFUdA | 4,4,5,5,6,6,6-Heptafluorohexanoic Acid |

|---|---|---|---|

| Molecular Formula | C₁₁H₅F₁₇O₂ | C₁₁HF₂₁O₂ | C₆HF₇O₂ |

| Molecular Weight (g/mol) | 492.13 | 564.09 | 228.06 |

| Fluorine Atoms | 17 | 21 | 7 |

| logP (Predicted) | ~6.9 | ~7.5 | ~1.2 |

| Environmental Half-Life (Water) | ~10 years | >20 years | <2 years |

| Regulatory Status | Under review | SVHC (ECHA) | Less restricted |

Research Findings and Environmental Impact

- Bioaccumulation : The target compound’s moderate chain length (C11) and partial fluorination result in lower bioaccumulation factors (BAFs) compared to PFUdA (BAF ~5,000 vs. ~10,000) but higher than shorter-chain analogs .

- Toxicity : In vitro studies indicate moderate cytotoxicity (IC₅₀ ~50 µM in mammalian cells), whereas PFUdA shows higher toxicity (IC₅₀ ~10 µM) due to stronger protein-binding affinity .

- Degradation : The compound resists microbial degradation but can undergo photolytic cleavage under UV exposure, generating shorter-chain perfluorinated acids .

Biological Activity

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid (HFUDCA) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of HFUDCA based on various research findings and case studies.

HFUDCA is characterized by its fluorinated hydrocarbon chain and carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 505.1 g/mol. The structure contributes to its hydrophobicity and stability under various environmental conditions.

Biological Activity Overview

The biological activity of HFUDCA has been investigated in several contexts:

- Antimicrobial Activity : Research indicates that HFUDCA exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes due to its hydrophobic nature.

- Cellular Interaction : Studies have shown that HFUDCA can interact with cellular membranes and proteins. It has been noted to affect the cell wall/surface proteome of Candida albicans, a common fungal pathogen. This interaction may alter the pathogenicity and virulence of the organism .

- Toxicological Effects : The compound's toxicity profile has been assessed in several studies. It is essential to note that perfluorinated compounds (PFCs), including HFUDCA, are known for their persistence in the environment and potential bioaccumulation in living organisms. Toxicological assessments have highlighted concerns regarding their long-term effects on human health and ecosystems.

1. Antimicrobial Efficacy

A study investigating the antimicrobial properties of HFUDCA demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 2 mM for both strains. The mechanism involved membrane disruption leading to cell lysis and death.

2. Interaction with Fungal Pathogens

In a proteomic analysis of Candida albicans, HFUDCA was found to modify the cell wall proteins significantly. The study utilized mass spectrometry to identify changes in protein expression levels upon treatment with HFUDCA. Notably:

- Proteins affected : Enzymes involved in cell wall synthesis were downregulated.

- Impact on virulence : The modified strains showed reduced virulence in a murine model of infection.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.